2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Description

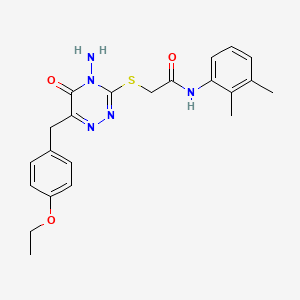

The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a triazine-derived molecule featuring:

- A 1,2,4-triazin-5-one core substituted with an amino group and a 4-ethoxybenzyl moiety.

- A thioether linkage connecting the triazine ring to an acetamide group.

- An N-(2,3-dimethylphenyl) group as the terminal substituent.

The 2,3-dimethylphenyl group introduces steric bulk, which could influence binding interactions in biological targets .

Properties

IUPAC Name |

2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-4-30-17-10-8-16(9-11-17)12-19-21(29)27(23)22(26-25-19)31-13-20(28)24-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13,23H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHVXKRFXHITCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a triazine ring that is known for its diverse biological properties. The presence of various functional groups such as amino, ethoxy, and thio groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. The mechanism often involves the inhibition of nucleic acid synthesis or interference with metabolic pathways in bacteria and fungi. For example, studies have shown that similar triazine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli through disruption of their cell wall synthesis pathways .

Anticancer Properties

Triazine derivatives have been explored for their anticancer potential. The compound under discussion may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, derivatives with similar structural features have demonstrated activity against breast cancer (T47D) and colon cancer (HCT-116) cell lines, suggesting a potential for therapeutic use in oncology .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar scaffolds have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . This property suggests that the compound could be further investigated for neuroprotective effects.

Study 1: Antimicrobial Efficacy

In a recent study evaluating various triazine derivatives, the compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis with an IC50 value comparable to standard antibiotics . This highlights its potential as a lead compound for developing new antitubercular agents.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of triazine derivatives found that compounds similar to the one discussed exhibited IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . These findings suggest that modifications to the triazine structure could enhance selectivity and potency against cancer cells.

Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that certain triazine derivatives could effectively inhibit AChE activity, indicating their potential utility in treating neurodegenerative diseases . The exact mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Table 1: Biological Activities of Related Triazine Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs from Literature

Compound A: 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

- Core structure : Same 1,2,4-triazin-5-one core.

- Substituents :

- 6-Methyl group on the triazine (vs. 4-ethoxybenzyl in the target compound).

- N-(2,4-dimethylphenyl) (vs. N-(2,3-dimethylphenyl)).

- Implications: Reduced lipophilicity due to the smaller methyl group.

Compound B: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (CAS RN: 586989-80-2)

- Core structure : 1,2,4-triazole (vs. 1,2,4-triazin-5-one).

- Substituents: Allyl group on the triazole (vs. 4-ethoxybenzyl on triazine). Thiophene at position 5 (vs. amino and oxo groups on triazine). N-(3,5-dimethoxyphenyl) (vs. N-(2,3-dimethylphenyl)).

- Implications: The triazole core may reduce hydrogen-bonding capacity compared to the triazinone. Methoxy groups on the phenyl ring could enhance solubility but reduce metabolic stability .

Structural and Functional Comparison Table

Hypothesized Property Differences

Lipophilicity: The target compound’s 4-ethoxybenzyl group likely increases logP compared to Compound A’s methyl group and Compound B’s methoxy-phenyl group.

Hydrogen-Bonding Capacity: The target’s amino and oxo groups on the triazinone core provide H-bond donors/acceptors, absent in Compound B’s triazole. Compound A lacks strong H-bonding groups beyond the amino substituent.

Metabolic Stability :

- The thioether linkage in all compounds may resist oxidative metabolism better than ethers.

- Compound B’s allyl group could undergo metabolic oxidation, reducing its stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.